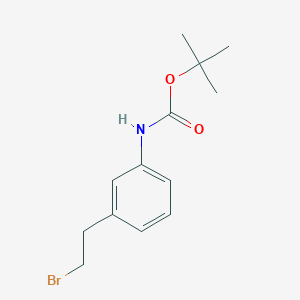

3-(Boc-amino)phenethylbromide

Description

Contextualization within Phenethylamine (B48288) and Protected Amine Precursors

Phenethylamines are a class of organic compounds that feature a phenethylamine backbone. This structural motif is found in a multitude of biologically active molecules, including neurotransmitters, hormones, and pharmaceuticals. The synthesis of phenethylamine derivatives often requires careful manipulation of functional groups to achieve the desired target molecule. nih.gov

A common strategy in multi-step synthesis is the use of protecting groups to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgwikipedia.org The Boc group's robustness against most nucleophiles and bases allows for selective reactions at other sites within the molecule. organic-chemistry.org

The synthesis of Boc-protected amines can be achieved under aqueous or anhydrous conditions by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base. organic-chemistry.org This straightforward protection strategy makes Boc-protected precursors readily accessible for further synthetic transformations. google.com

Strategic Importance as a Bifunctional Building Block

The strategic value of 3-(Boc-amino)phenethylbromide lies in its bifunctional nature. It possesses two distinct reactive sites: the Boc-protected amine and the alkyl bromide. This duality allows for sequential and controlled modifications, making it an invaluable intermediate in the construction of more complex molecules. chemimpex.comenamine.net

The presence of the Boc-protected amine on the aromatic ring directs synthetic transformations to the ethyl bromide side chain. The bromide is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution reactions. chemimpex.com This reactivity allows for the introduction of a wide variety of substituents at this position.

Once the desired modifications have been made to the side chain, the Boc protecting group can be readily removed under acidic conditions to liberate the free amine. wikipedia.org This newly deprotected amine can then participate in a host of subsequent reactions, such as acylation, alkylation, or arylation, further expanding the synthetic possibilities.

Scope and Applicability in Advanced Organic Synthesis

The unique structural features of this compound lend themselves to a broad range of applications in advanced organic synthesis. Its utility is particularly evident in the synthesis of heterocyclic compounds and other complex molecular frameworks.

For instance, the bromide can be displaced by a variety of nucleophiles to forge new carbon-carbon or carbon-heteroatom bonds. Following this, deprotection of the amine and subsequent intramolecular cyclization can lead to the formation of various nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.

The versatility of this compound is further highlighted by its use in the synthesis of substituted phenethylamines. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The ability to introduce a wide range of functionalities through the bromide and then unmask the amine for further derivatization provides a powerful platform for the generation of compound libraries for drug discovery programs.

| Property | Value |

| Molecular Formula | C13H18BrNO2 |

| Molecular Weight | 299.19 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Detailed Research Findings:

Recent studies have demonstrated the utility of related N-Boc protected bifunctional reagents in various synthetic transformations. For example, a method for the synthesis of β-phenethylamines has been reported involving a nickel/photoredox cross-electrophile coupling of aliphatic aziridines and aryl iodides. nih.govacs.org This highlights the importance of protected amine precursors in modern cross-coupling methodologies.

Furthermore, the strategic use of Boc protection is evident in the synthesis of chiral amines from N-Boc protected amino alcohols, which proceed through a cyclized intermediate. google.com This underscores the role of the Boc group in controlling reactivity and stereochemistry during complex synthetic sequences.

The application of bifunctional building blocks is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex molecules with diverse functionalities. enamine.net The principles demonstrated in the use of other bifunctional reagents can be directly applied to the synthetic applications of this compound.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[3-(2-bromoethyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-11-6-4-5-10(9-11)7-8-14/h4-6,9H,7-8H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBHXWCHUJJBGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 3 Boc Amino Phenethylbromide

Retrosynthetic Analysis of 3-(Boc-amino)phenethylbromide

A retrosynthetic analysis of this compound guides the synthetic approach by simplifying the target molecule into more readily available starting materials. The primary disconnections are considered at the carbon-bromine (C-Br) bond and the nitrogen-carbonyl bond of the tert-butyloxycarbonyl (Boc) protecting group.

The most logical disconnection is at the C-Br bond of the ethyl side chain. This suggests that the immediate precursor is 3-(Boc-amino)phenethyl alcohol. This transformation, converting an alcohol to an alkyl bromide, is a standard functional group interconversion in organic chemistry.

Further disconnection of the Boc protecting group from 3-(Boc-amino)phenethyl alcohol reveals 3-aminophenethyl alcohol as a plausible and commercially available starting material. The synthesis, therefore, logically proceeds by first protecting the amino group of 3-aminophenethyl alcohol with a Boc group, followed by the bromination of the hydroxyl group. This forward-thinking strategy prevents potential side reactions involving the amino group during the bromination step.

Precursor Design and Selection for Bromination Strategies

The selection of appropriate precursors is paramount for an efficient synthesis. The chosen pathway focuses on the functionalization of a pre-formed phenethyl alcohol backbone.

Alkyl Halide Precursors and Intermediates

The key intermediate for the synthesis of the target alkyl halide is 3-(Boc-amino)phenethyl alcohol. This intermediate is prepared by the protection of the amino group of 3-aminophenethyl alcohol. The reaction typically involves treating 3-aminophenethyl alcohol with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a suitable base, such as triethylamine, in an inert solvent like dichloromethane. This reaction is generally high-yielding and proceeds under mild conditions to afford the desired Boc-protected alcohol.

Direct Bromination Approaches

The conversion of the primary alcohol in 3-(Boc-amino)phenethyl alcohol to the corresponding bromide is the final and crucial step in the synthetic sequence. This transformation is a nucleophilic substitution reaction where the hydroxyl group is replaced by a bromide ion.

Reagents and Reaction Conditions for Bromination

Several reagents are effective for converting primary alcohols to alkyl bromides. pearson.comchemistrysteps.com Two of the most common and reliable methods are the use of phosphorus tribromide (PBr₃) and the Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). commonorganicchemistry.com

Phosphorus Tribromide (PBr₃): This reagent reacts with the alcohol to form a phosphite ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction. commonorganicchemistry.com The reaction is typically carried out in an aprotic solvent like dichloromethane or diethyl ether at low temperatures to control reactivity.

Appel Reaction (PPh₃/CBr₄): This reaction proceeds through the formation of a phosphonium salt from triphenylphosphine and carbon tetrabromide. wikipedia.org The alcohol then attacks the phosphonium species, and subsequent nucleophilic attack by the bromide ion on the resulting alkoxyphosphonium salt yields the alkyl bromide and triphenylphosphine oxide. wikipedia.org This method is known for its mild reaction conditions. rsc.org

Other reagents capable of effecting this transformation include thionyl bromide (SOBr₂) and hydrobromic acid (HBr). commonorganicchemistry.comyoutube.com

Regioselectivity and Yield Optimization in Bromination

For the bromination of 3-(Boc-amino)phenethyl alcohol, regioselectivity is not a concern as there is only one hydroxyl group available for reaction. The primary focus is on optimizing the reaction yield and minimizing side products. The Sₙ2 mechanism of these reactions leads to an inversion of stereochemistry if the alcohol is chiral, though in this case, the benzylic carbon is achiral. chemistrysteps.comcommonorganicchemistry.com

Key factors for yield optimization include:

Temperature Control: Many bromination reactions are exothermic. Maintaining a low temperature, especially during reagent addition, can prevent side reactions such as elimination, which would lead to the formation of 3-(Boc-amino)styrene.

Stoichiometry: Precise control over the molar equivalents of the brominating agent is crucial to ensure complete conversion of the starting material without leading to further unwanted reactions.

Solvent Choice: The use of non-polar, aprotic solvents like dichloromethane or tetrahydrofuran is standard for these reactions.

Work-up and Purification: The removal of byproducts, such as triphenylphosphine oxide in the case of the Appel reaction, is a critical step. organic-synthesis.com This is often achieved by filtration or column chromatography to isolate the pure this compound.

Below is a table comparing common bromination methods for primary alcohols:

| Reagent System | Typical Solvent | Temperature (°C) | Key Byproducts | Advantages | Disadvantages |

| PBr₃ | Dichloromethane, Diethyl Ether | 0 to RT | H₃PO₃ | Readily available, effective | Corrosive, moisture-sensitive |

| PPh₃ / CBr₄ (Appel) | Dichloromethane, THF | 0 to RT | Triphenylphosphine oxide, CHBr₃ | Mild conditions, high yields wikipedia.orgrsc.org | Stoichiometric amounts of phosphine oxide byproduct can be difficult to remove wikipedia.org |

| HBr | Acetic Acid, Water | Varies (often elevated) | Water | Inexpensive | Strongly acidic conditions may not be compatible with all functional groups youtube.com |

| SOBr₂ | Dichloromethane | 0 to RT | SO₂, HBr | Gaseous byproducts are easily removed | More reactive and less commonly used than SOCl₂ commonorganicchemistry.com |

Functional Group Interconversion Strategies to Afford Bromide

Functional group interconversions are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. fiveable.me For the synthesis of this compound, converting a more readily available functional group, such as a hydroxyl group, into a bromide is a common and effective strategy.

The transformation of a primary alcohol, such as 3-(Boc-amino)phenethyl alcohol, into the corresponding alkyl bromide is a classic and reliable synthetic step. Several reagents are available for this purpose, operating through different mechanisms.

Phosphorus Tribromide (PBr₃): This reagent is highly effective for converting primary and secondary alcohols into alkyl bromides. The reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the alcohol is chiral. ub.eduyoutube.com

Appel Reaction: The combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) or other bromine sources like 1,2-dibromotetrachloroethane provides a mild method for bromination. organic-chemistry.orgresearchgate.net This reaction also proceeds with inversion of configuration via an Sₙ2 pathway. organic-chemistry.org

Hydrogen Bromide (HBr): Concentrated aqueous HBr can be used, particularly for primary alcohols. The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the substrate and conditions. ub.eduyoutube.com

| Reagent System | Substrate Type | Mechanism | Conditions | Key Features | Reference |

| PBr₃ | Primary/Secondary Alcohols | Sₙ2 | Pyridine or Ether, 0 °C to rt | High yields, inversion of stereochemistry. | ub.edu |

| PPh₃ / CBr₄ | Primary/Secondary Alcohols | Sₙ2 | CH₂Cl₂, rt | Mild conditions, high yields, inversion of stereochemistry. | organic-chemistry.org |

| HBr (conc.) | Primary Alcohols | Sₙ2 | Reflux | Strong acid, potential for side reactions. | youtube.com |

| TBCA¹ / TPP² | Primary/Secondary Alcohols | Sₙ2-like | CH₂Cl₂, rt | Neutral conditions, good yields for various alcohols. | researchgate.net |

¹TBCA: Tribromoisocyanuric acid ²TPP: Triphenylphosphine

Halogen exchange reactions, often referred to as Finkelstein reactions, provide a route to substitute one halogen for another. vanderbilt.edu While the classic Finkelstein reaction involves converting alkyl chlorides or bromides to iodides, analogous transformations for aryl halides are also possible, typically mediated by a metal catalyst. nih.gov

Copper-catalyzed halogen exchange has emerged as a broadly applicable method for converting aryl bromides to aryl iodides and, in some cases, aryl iodides or bromides to aryl chlorides. nih.gov The conversion of an aryl iodide to an aryl bromide is less common but can be achieved under specific conditions. These transformations are valuable when a particular halogenated precursor is more synthetically accessible or economical. The reaction generally involves an aryl halide, a source of the new halide, and a copper(I) catalyst, often in the presence of a specialized ligand like a diamine. nih.gov

Boc-Protection Strategies for the Amine Moiety

The protection of amines is a critical step in multi-step synthesis to prevent their undesired reaction as bases or nucleophiles. chemistrysteps.com The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. wikipedia.org

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O or Boc anhydride. wikipedia.org The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This process is typically performed in the presence of a base to neutralize the resulting carboxylic acid byproduct and to deprotonate the amine, increasing its nucleophilicity. chemistrysteps.com A variety of conditions can be employed, allowing for the protection of diverse amine substrates, including aromatic and aliphatic amines. organic-chemistry.org For weakly nucleophilic aromatic amines, alcoholic solvents like methanol can significantly accelerate the reaction rate, even without the addition of a base. wuxibiology.com

| Reagent | Base | Solvent | Temperature | Substrate Scope | Reference |

| (Boc)₂O | NaOH or NaHCO₃ | Dioxane/Water, THF/Water | 0 °C to rt | General amines | wikipedia.org |

| (Boc)₂O | Triethylamine (TEA), DMAP¹ | Dichloromethane (DCM), Acetonitrile (B52724) | 0 °C to rt | General amines, base-sensitive substrates | wikipedia.orgrsc.org |

| (Boc)₂O | None | Methanol, Ethanol | Room Temperature | Aromatic amines | wuxibiology.com |

| (Boc)₂O | Catalytic Iodine | Solvent-free | Room Temperature | Aryl and aliphatic amines | organic-chemistry.org |

¹DMAP: 4-Dimethylaminopyridine

N-Protection Methodologies

The protection of the amino group is a critical step to prevent its interference in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal under acidic conditions.

The N-protection of 3-aminophenethyl alcohol is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The choice of solvent and base can influence the reaction rate and yield.

Common Conditions for N-Boc Protection:

| Reagent | Base | Solvent | Temperature | Typical Yield |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | >95% |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate (NaHCO₃) | Tetrahydrofuran (THF)/Water | Room Temperature | High |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile (ACN) | Room Temperature | High |

The reaction proceeds via the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate (B1207046) intermediate which then collapses to yield the N-Boc protected amine, tert-butanol, and carbon dioxide.

Following the successful N-protection to form tert-butyl (3-(2-hydroxyethyl)phenyl)carbamate, the next key transformation is the conversion of the primary alcohol to an alkyl bromide. A common and effective method for this conversion is the Appel reaction. This reaction utilizes a combination of a phosphine, typically triphenylphosphine (PPh₃), and a carbon tetrahalide, such as carbon tetrabromide (CBr₄), to achieve the transformation.

Representative Conditions for Bromination of Boc-Protected Phenethyl Alcohol:

| Reagent 1 | Reagent 2 | Solvent | Temperature |

| Carbon tetrabromide (CBr₄) | Triphenylphosphine (PPh₃) | Dichloromethane (DCM) | 0 °C to Room Temperature |

| N-Bromosuccinimide (NBS) | Triphenylphosphine (PPh₃) | Dichloromethane (DCM) | 0 °C to Room Temperature |

| Phosphorus tribromide (PBr₃) | Pyridine (as scavenger) | Diethyl ether | 0 °C |

The Appel reaction proceeds with inversion of configuration, although this is not relevant for a primary alcohol. The reaction is generally high-yielding but produces a stoichiometric amount of triphenylphosphine oxide as a byproduct, which can sometimes complicate purification.

Scalability Considerations for Research-Scale Synthesis

Scaling up the synthesis of this compound from milligram to gram or even kilogram scale for research purposes introduces several challenges that need to be addressed to ensure safety, efficiency, and reproducibility.

For the N-Boc protection step:

Exothermicity: The reaction of amines with Boc₂O can be exothermic. On a larger scale, proper temperature control using an ice bath or a cooling system is crucial to prevent runaway reactions and the formation of byproducts.

Reagent Addition: Slow, controlled addition of Boc₂O to the amine solution is recommended to manage the exotherm.

Work-up and Purification: On a larger scale, extractive work-ups can become cumbersome. Crystallization of the product, if feasible, is often a more efficient purification method than chromatography.

For the bromination step (e.g., Appel reaction):

Exothermicity: The reaction of triphenylphosphine with carbon tetrabromide is also exothermic and requires careful temperature control, especially during the initial stages.

Byproduct Removal: The removal of the triphenylphosphine oxide byproduct can be challenging on a larger scale. While chromatography is effective in the lab, alternative methods like precipitation or crystallization are preferred for larger quantities.

Reagent Handling: Carbon tetrabromide is a solid, and phosphorus tribromide is a corrosive liquid. Appropriate personal protective equipment (PPE) and handling procedures are essential. PBr₃, in particular, reacts violently with water and can produce HBr gas. youtube.com

Safety of Brominating Agents: Reagents like phosphorus tribromide are hazardous and require careful handling in a well-ventilated fume hood. The reaction can produce hydrogen bromide gas, which needs to be scrubbed. youtube.commanac-inc.co.jp Alternative, safer brominating agents might be considered for larger-scale synthesis.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce its environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency.

Atom Economy: Protecting group chemistry inherently has a low atom economy because the protecting group is introduced and then later removed, generating waste. ucla.eduucla.edursc.org The use of a protecting group should be carefully evaluated, and if possible, a synthetic route that avoids protection should be considered. However, in many cases, protection is unavoidable for achieving the desired selectivity.

Safer Solvents: Traditional solvents like dichloromethane (DCM) are effective but have environmental and health concerns. Greener alternatives should be considered. rsc.orgneuroquantology.comwikipedia.org For the N-Boc protection, solvents like ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF) could be explored. For the bromination, replacing chlorinated solvents is a key goal. Recent research has shown that dimethyl carbonate can be a more sustainable alternative for Appel-type reactions. acs.orgresearchgate.net

Alternative Reagents:

N-Boc Protection: While Boc₂O is widely used, exploring catalytic methods for N-Boc protection could reduce the amount of reagent needed.

Bromination: The Appel reaction generates a stoichiometric amount of triphenylphosphine oxide waste. acs.org Alternative, more atom-economical bromination methods could be investigated. For instance, using hydrobromic acid can be an option, though it may require harsher conditions and might not be compatible with all functional groups. manac-inc.co.jp Catalytic versions of the Appel reaction have also been developed, which reduce the amount of phosphine waste. acs.orgresearchgate.net Greener brominating agents, such as those generated in situ from safer precursors, are also an area of active research. nih.govorganic-chemistry.org

Energy Efficiency: Performing reactions at ambient temperature and pressure, whenever possible, reduces energy consumption. Both the N-Boc protection and the Appel reaction can often be carried out at or near room temperature.

Waste Reduction: Minimizing the number of synthetic steps and purification procedures reduces waste. Developing a one-pot synthesis where the N-protection and bromination are performed sequentially in the same reactor without isolating the intermediate would be a significant green improvement.

By carefully considering these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Transformations and Reactivity Profiles of 3 Boc Amino Phenethylbromide

Nucleophilic Substitution Reactions at the Benzylic Bromide Position

The primary alkyl bromide moiety is expected to readily undergo SN2 reactions with a variety of nucleophiles. The bulky Boc-protecting group on the meta-position of the phenyl ring is not expected to provide significant steric hindrance at the reaction center.

Reactions with Carbon Nucleophiles (e.g., Grignard, Organolithium, Cyanide)

Cyanide: Reaction with a cyanide source, such as sodium or potassium cyanide, would be expected to displace the bromide to form tert-butyl (3-(2-cyanoethyl)phenyl)carbamate. This reaction typically proceeds in a polar aprotic solvent.

Grignard and Organolithium Reagents: These strong carbon nucleophiles would attack the electrophilic carbon, displacing the bromide to form a new carbon-carbon bond. However, the presence of the acidic N-H proton on the Boc-carbamate could complicate these reactions, potentially requiring a large excess of the organometallic reagent or prior deprotonation.

Reactions with Nitrogen Nucleophiles (e.g., Azide, Amine Derivatives)

Azide: Sodium azide is an excellent nucleophile for SN2 reactions and would likely react efficiently with 3-(Boc-amino)phenethylbromide to yield tert-butyl (3-(2-azidoethyl)phenyl)carbamate.

Amine Derivatives: Primary and secondary amines would act as nucleophiles, displacing the bromide to form the corresponding secondary and tertiary amines, respectively. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the HBr byproduct.

Reactions with Oxygen and Sulfur Nucleophiles

Oxygen Nucleophiles: Alkoxides (e.g., sodium ethoxide) or phenoxides would react to form ethers. Hydroxide ions could lead to the formation of the corresponding alcohol, tert-butyl (3-(2-hydroxyethyl)phenyl)carbamate.

Sulfur Nucleophiles: Thiolates are generally excellent nucleophiles and would readily displace the bromide to form thioethers.

Cross-Coupling Reactions Involving the Bromide Moiety

While the bromide is on a saturated carbon, palladium-catalyzed cross-coupling reactions are typically associated with aryl or vinyl halides. However, certain conditions can promote the coupling of sp³-hybridized carbons.

Suzuki-Miyaura Coupling Reactions

A standard Suzuki-Miyaura coupling is unlikely as it involves the coupling of an sp²-hybridized halide with an organoboron compound. While variations for sp³-hybridized halides exist (e.g., using nickel catalysts or specific palladium catalyst systems), no specific examples with this substrate have been documented.

Heck and Sonogashira Coupling Reactions

Similar to the Suzuki coupling, the classic Heck (coupling with an alkene) and Sonogashira (coupling with a terminal alkyne) reactions are standard for aryl or vinyl halides. Their application to an sp³-hybridized center like the one in this compound would require specialized catalytic systems that are not commonly reported and for which no specific data could be found for this compound.

Negishi and Stille Coupling Reactions

The primary alkyl bromide in this compound serves as an electrophilic partner in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Among the most powerful of these methods are the Negishi and Stille couplings.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This reaction is particularly effective for forming C(sp²)-C(sp³) bonds nih.govbeilstein-journals.org. For this compound, this would typically involve its reaction with an arylzinc or vinylzinc reagent to introduce new substituents at the terminus of the phenethyl chain. The use of palladium catalysts, such as those derived from Pd₂(dba)₃ and trialkylphosphine ligands, has been shown to be effective for the cross-coupling of unactivated primary alkyl bromides with a variety of organozinc partners, tolerating functional groups like esters and amides wikipedia.org.

The Stille reaction , conversely, couples an organohalide with an organotin (stannane) reagent, also catalyzed by palladium libretexts.orgnih.govwikipedia.org. While traditionally employed for coupling sp²-hybridized carbons (e.g., vinyl or aryl halides), advancements have extended its scope libretexts.orgwikipedia.orglibretexts.org. The reaction mechanism involves oxidative addition of the alkyl bromide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product libretexts.orgwikipedia.org. Though less common for unactivated alkyl bromides compared to Negishi coupling, specialized conditions and ligands can facilitate the reaction. A key advantage of organostannanes is their stability to air and moisture libretexts.orgwikipedia.org. However, the high toxicity of tin reagents is a significant drawback libretexts.orgwikipedia.org.

| Feature | Negishi Coupling | Stille Coupling |

|---|---|---|

| Organometallic Reagent | Organozinc (R-ZnX) | Organotin (R-SnR'₃) |

| Typical Catalyst | Palladium or Nickel | Palladium |

| Substrate Scope (for R-X) | Alkyl, Alkenyl, Aryl, Allyl Halides/Triflates | Aryl, Alkenyl, Allyl Halides/Triflates (Alkyl less common) |

| Functional Group Tolerance | Generally high | Generally high; tolerant to most functional groups |

| Advantages | High reactivity and functional group tolerance | Reagents are stable to air and moisture |

| Disadvantages | Organozinc reagents are moisture-sensitive | Organotin reagents are highly toxic |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. acsgcipr.orgorganic-chemistry.orgyoutube.comaskfilo.com This reaction has become a cornerstone of modern organic synthesis, particularly for the construction of arylamines from aryl halides or triflates and primary or secondary amines acsgcipr.orgyoutube.comaskfilo.com.

The generally accepted catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst acsgcipr.orgorganic-chemistry.org. The efficiency and scope of the reaction are heavily dependent on the choice of phosphine ligand, with bulky, electron-rich ligands often providing the best results askfilo.com.

It is crucial to note that the standard application of the Buchwald-Hartwig amination is for the coupling of amines with sp²-hybridized carbon centers (aryl, vinyl, or heteroaryl halides) youtube.com. Its application to unactivated sp³-hybridized alkyl halides, such as this compound, is not a conventional use of this methodology. The reaction with alkyl halides often faces challenges such as competing β-hydride elimination and slower rates of oxidative addition. While related C(sp³)–N coupling reactions exist, they typically require specialized catalyst systems distinct from those used in the classic Buchwald-Hartwig amination of aryl halides.

Modifications and Transformations of the Boc-Protected Amine Group

The tert-butyloxycarbonyl (Boc) protecting group on the amine is a key feature of the molecule, offering stability under many reaction conditions while allowing for straightforward removal when desired.

Deprotection Strategies (Acid-catalyzed, Thermal)

The removal of the Boc group is a common transformation, which can be achieved through several methods, most notably using acidic conditions or heat.

Acid-catalyzed deprotection is the most common method for Boc removal. It is typically accomplished using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM) or dioxane beilstein-journals.org. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which is then trapped by a nucleophile or eliminated as isobutylene (B52900). The resulting carbamic acid readily decarboxylates to yield the free amine as its corresponding salt.

Thermal deprotection offers an alternative, often greener, route that avoids the use of strong acids. This method involves heating the Boc-protected amine at high temperatures, which causes the group to fragment into isobutylene, carbon dioxide, and the free amine vedantu.com. While this method can be performed without a catalyst, it often requires high temperatures and long reaction times vedantu.com. The efficiency of thermal deprotection can be enhanced in continuous flow reactors, which allow for precise temperature control and shorter residence times, often leading to cleaner reactions and higher yields libretexts.orglibretexts.orgacs.org.

| Method | Typical Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Acid-Catalyzed | TFA in DCM; HCl in dioxane/methanol | Fast, efficient, proceeds at room temperature | Requires stoichiometric acid, may not be compatible with other acid-sensitive groups |

| Thermal | Heating in a high-boiling solvent (e.g., toluene, DMF) or neat | Avoids corrosive acids, potentially greener | Requires high temperatures, may cause side reactions (e.g., elimination, racemization) vedantu.com |

Subsequent Reactions of the Free Amine (Acylation, Alkylation)

Once deprotected, the resulting 3-aminophenethyl bromide (or a derivative thereof) possesses a primary amine that is nucleophilic and can readily participate in further reactions to build molecular complexity.

Acylation is the reaction of the free amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. These reactions are typically high-yielding and are often carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acid byproduct. This transformation is fundamental for introducing a wide variety of carbonyl-containing moieties.

Alkylation involves the formation of a new C-N bond by reacting the amine with an alkylating agent, typically an alkyl halide. Mono-alkylation of primary amines can be challenging to control, often leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), provides a more controlled method for achieving mono- or di-alkylation.

Elimination Reactions to Form Styrene Derivatives

The this compound structure is susceptible to base-induced elimination reactions to form a styrene derivative. This reaction follows the E2 (bimolecular elimination) mechanism, where a strong base abstracts a proton from the carbon adjacent to the one bearing the bromide (the β-carbon), in a concerted step with the departure of the bromide leaving group acs.org.

When treated with a strong, non-nucleophilic base such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt), 2-phenylethyl bromide derivatives readily undergo elimination to yield styrene vedantu.comlibretexts.orgacs.org. The reaction is highly favorable due to the formation of a conjugated π-system between the newly formed double bond and the aromatic ring, which stabilizes the product vedantu.com. The reaction typically proceeds in high yield, often exceeding 95% vedantu.comlibretexts.org. The lack of deuterium exchange when the reaction is performed in a deuterated solvent like C₂H₅OD supports the concerted E2 mechanism over a stepwise E1cB mechanism acs.org.

Radical Reactions and Reductive Transformations of the Bromide

The carbon-bromine bond in this compound can be cleaved homolytically to generate a carbon-centered radical, which can then participate in various radical reactions. Initiation of these reactions can be achieved using radical initiators (e.g., AIBN) or photochemically. Free radical bromination, for example, is a chain reaction that can be used to introduce bromine atoms into organic molecules.

Alternatively, the bromide can be removed through reductive transformations. This reductive debromination can be accomplished using a variety of methods, including:

Hydride reagents: Strong hydride sources can displace the bromide.

Catalytic hydrogenation: Using a palladium catalyst and a hydrogen source.

Reductive coupling: Nickel-catalyzed reductive coupling reactions can combine two electrophiles, such as an aryl bromide and an alkyl bromide, in the presence of a reducing agent acsgcipr.org.

Photoredox catalysis: Visible-light-mediated photoredox catalysis provides a mild and efficient method for the reductive debromination of unactivated alkyl bromides, showing tolerance for various protecting groups, including Boc.

These reductive processes are valuable for removing the bromine atom after it has served its synthetic purpose, for instance, after participating in a cross-coupling reaction or directing the regiochemistry of another transformation.

Research Findings on 3-(Boc-amino)phenethyl bromide in Stereoselective Applications Remain Undocumented

Despite extensive searches of scientific literature and chemical databases, no specific instances of 3-(Boc-amino)phenethyl bromide being utilized in stereoselective transformations or as a chiral auxiliary have been documented.

While the broader classes of phenethylamines and Boc-protected amino compounds are frequently employed in asymmetric synthesis, information regarding the specific application of 3-(Boc-amino)phenethyl bromide in creating chiral molecules is not publicly available.

Chemical suppliers list 3-(Boc-amino)phenethyl bromide, identified by its CAS number 1026069-85-1, as a commercially available reagent. Its structure, tert-butyl (3-(2-bromoethyl)phenyl)carbamate, suggests its potential as a building block in organic synthesis. The presence of a Boc-protected amine and a reactive bromoethyl group makes it a candidate for various chemical modifications. However, its specific roles in stereoselective reactions have not been detailed in published research.

Stereoselective transformations are crucial in medicinal chemistry and materials science for the synthesis of enantiomerically pure compounds. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. While the structural motifs present in 3-(Boc-amino)phenethyl bromide are common in molecules used for these purposes, there is no evidence to suggest that this particular compound has been developed or applied in this context.

Further research would be necessary to explore the potential of 3-(Boc-amino)phenethyl bromide in the field of asymmetric synthesis.

Strategic Applications in Complex Organic Synthesis Utilizing 3 Boc Amino Phenethylbromide

Construction of Substituted Phenethylamine (B48288) and Related Amine Scaffolds

Substituted phenethylamines are a class of organic compounds that form the core structure of many biologically active molecules, including neurotransmitters, hormones, and pharmaceuticals. wikipedia.org The structural framework of a substituted phenethylamine consists of a phenyl ring attached to an amino group via a two-carbon sidechain. wikipedia.org This basic structure can be modified by substituting hydrogen atoms on the phenyl ring, the sidechain, or the amino group with various functional groups. wikipedia.org

3-(Boc-amino)phenethylbromide is an ideal starting material for the synthesis of a diverse array of substituted phenethylamines. The presence of the Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom allows for selective reactions at other parts of the molecule without interference from the amine. The bromide atom, being a good leaving group, can be readily displaced by a variety of nucleophiles to introduce new functional groups at the benzylic position.

The following table illustrates some potential synthetic transformations of this compound to generate substituted phenethylamine scaffolds.

| Nucleophile | Reagents and Conditions | Product |

| Alkoxide (RO⁻) | NaOR, THF | 3-(Boc-amino)phenethyl ether |

| Thiolate (RS⁻) | NaSR, DMF | 3-(Boc-amino)phenethyl thioether |

| Cyanide (CN⁻) | NaCN, DMSO | 3-(Boc-amino)phenethyl nitrile |

| Azide (N₃⁻) | NaN₃, Acetone/H₂O | 3-(Boc-amino)phenethyl azide |

| Amine (R₂NH) | R₂NH, Et₃N, CH₃CN | N-substituted 3-(Boc-amino)phenethylamine |

Following the introduction of the desired substituent, the Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine. This primary or secondary amine can then be further functionalized, for example, by acylation, alkylation, or sulfonylation, to generate a library of complex phenethylamine derivatives.

Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental components of many natural products and synthetic drugs. The unique structural features of this compound make it a valuable precursor for the synthesis of various heterocyclic systems.

Indoles and quinolines are two of the most important classes of nitrogen-containing heterocycles, frequently found in biologically active compounds. Several synthetic strategies for these ring systems can be envisioned starting from this compound.

For the synthesis of indole derivatives, one potential approach is a variation of the Gassman indole synthesis. luc.edu This would involve the transformation of the bromide in this compound to a group that can facilitate an intramolecular cyclization. For instance, conversion of the bromide to a thioether, followed by oxidation and rearrangement, could lead to the formation of the indole ring.

Quinoline derivatives can be synthesized through various methods, including the Combes, Conrad-Limpach, and Friedländer syntheses. nih.gov A plausible route starting from this compound could involve its conversion to a β-amino ketone or a related intermediate, which can then undergo condensation with an appropriate aniline derivative to form the quinoline ring system. Multicomponent reactions have also emerged as a powerful tool for the efficient synthesis of quinolines. rsc.orgchemijournal.comnih.gov

The following table outlines a generalized approach for the synthesis of an indole derivative from this compound.

| Step | Reaction | Intermediate/Product |

| 1 | Nucleophilic substitution with a thiol | 3-(Boc-amino)phenethyl thioether |

| 2 | Oxidation of the thioether | 3-(Boc-amino)phenethyl sulfoxide |

| 3 | Pummerer rearrangement and cyclization | Substituted indole |

Benzodiazepines are a class of seven-membered heterocyclic compounds known for their diverse pharmacological activities. mdpi.com The synthesis of benzodiazepines often involves the condensation of a 1,2-diamine with a 1,3-dicarbonyl compound or its equivalent. rsc.org this compound can be elaborated into a suitable precursor for benzodiazepine synthesis. For example, the bromide can be converted to an amine, and subsequent modifications to the phenethyl backbone can generate a diamine that can undergo cyclization to form the benzodiazepine ring.

Pyrrolidines are five-membered nitrogen-containing heterocycles that are ubiquitous in natural products and pharmaceuticals. mdpi.comnih.gov A common method for the synthesis of pyrrolidines is the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene. nih.gov A synthetic strategy could involve the conversion of this compound into a suitable azomethine ylide precursor, which could then react with a dipolarophile to construct the pyrrolidine ring.

The following table summarizes a potential pathway for the synthesis of a pyrrolidine derivative.

| Step | Reaction | Intermediate/Product |

| 1 | Conversion of the bromide to an aldehyde | 3-(Boc-amino)phenethyl aldehyde |

| 2 | Condensation with a secondary amino acid | Azomethine ylide precursor |

| 3 | 1,3-dipolar cycloaddition with an alkene | Substituted pyrrolidine |

The reactivity of this compound also lends itself to the synthesis of more complex fused and bridged heterocyclic systems. ijpsr.com Through multi-step reaction sequences, it is possible to construct polycyclic scaffolds that incorporate the phenethylamine moiety. For instance, intramolecular reactions involving both the amino group (after deprotection) and a functional group introduced at the benzylic position can lead to the formation of bridged ring systems.

Role in the Synthesis of Scaffolds for Natural Products

Many natural products possess complex molecular architectures that contain phenethylamine or related structural motifs. The strategic use of this compound can facilitate the efficient synthesis of key intermediates for the total synthesis of such natural products. nih.gov

For example, the pyrrolidine ring is a common feature in many alkaloids. mdpi.com A retrosynthetic analysis of a hypothetical pyrrolidine-containing natural product might reveal a disconnection strategy where this compound serves as a precursor to a key fragment of the molecule. The ability to introduce various functional groups onto the phenethyl backbone provides the flexibility needed to construct the specific substitution pattern required for the natural product target.

Application in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy in medicinal chemistry and drug discovery, as it allows for the creation of a diverse library of compounds from a common starting material. The differential reactivity of the functional groups in this compound makes it an excellent candidate for divergent synthesis. nih.gov

By carefully choosing the reaction conditions and reagents, one can selectively target either the bromide or the Boc-protected amine. For instance, under basic or nucleophilic conditions, reactions will predominantly occur at the benzylic position via displacement of the bromide. Conversely, under acidic conditions, the Boc group can be removed, allowing for reactions at the nitrogen atom.

This divergent reactivity can be exploited to generate a wide range of molecular scaffolds. The following scheme illustrates how this compound can be used in a divergent synthesis approach to access either substituted phenethylamines or N-functionalized phenethylamines.

| Reaction Pathway | Conditions | Product Class |

| Pathway A: C-Functionalization | Nucleophile (e.g., NaCN) | 3-(Boc-amino)phenethyl nitrile |

| Followed by Boc deprotection (TFA) | 3-aminophenethyl nitrile | |

| Pathway B: N-Functionalization | Boc deprotection (TFA) | 3-aminophenethylbromide |

| Followed by N-acylation (e.g., Ac₂O) | N-acetyl-3-aminophenethylbromide |

This ability to selectively functionalize different positions of the molecule from a single starting material highlights the strategic importance of this compound in the efficient generation of chemical diversity.

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to generate molecular complexity in a single step from three or more starting materials. The incorporation of this compound into such reactions would offer a direct route to novel compounds bearing a protected phenethylamine moiety. The tert-butyloxycarbonyl (Boc) protecting group is stable under a range of reaction conditions, yet can be readily removed under acidic conditions, providing a handle for further functionalization.

While specific examples utilizing this compound in MCRs are not prevalent in the current literature, its potential can be extrapolated from reactions involving similar structures. For instance, Boc-protected amino acids and other amines are frequently employed in isocyanide-based MCRs like the Ugi and Passerini reactions. beilstein-journals.org In a hypothetical scenario, the amine functionality of 3-aminophenethylbromide (after a conceptual deprotection or by using the unprotected analogue) could participate as the amine component. However, the presence of the bromide offers an alternative reactive site.

More plausibly, the alkyl bromide functionality of this compound could be leveraged in MCRs that involve alkylation steps. For example, in a modified MCR, after the initial formation of a nucleophilic species, this compound could act as an electrophile to introduce the protected phenethylamino group. The compatibility of the Boc-protecting group with various MCR conditions is a key advantage, as it is generally stable to the often mild and neutral or slightly basic conditions employed. researchgate.net

The table below outlines a conceptual framework for the integration of this compound in different MCRs, based on the known reactivity of its constituent functional groups.

| Multicomponent Reaction Type | Potential Role of this compound | Resulting Structural Motif |

| Ugi-type Reactions | As a post-MCR alkylating agent for a nucleophilic product. | N-phenethyl substituted peptide-like structures. |

| Passerini-type Reactions | As an external electrophile to trap an intermediate. | α-Acyloxy amides with a phenethylamino side chain. |

| Petasis-type Reactions | The corresponding boronic acid derivative could be used. | β-Amino alcohols with a Boc-protected phenethylamine moiety. nih.gov |

| Kabachnik-Fields Reaction | As an alkylating agent for the resulting α-amino phosphonate. | α-Amino phosphonates bearing a phenethyl group on the nitrogen. |

It is important to note that these are projected applications and would require experimental validation to determine their feasibility and efficiency. The interplay between the reactivity of the bromide and the steric hindrance of the Boc-protected amine would be a critical factor in the success of such synthetic strategies.

Utilization in Polymer Chemistry and Material Science (as a monomer or building block for functional materials)

The dual functionality of this compound also makes it an attractive candidate for the synthesis of functional polymers and advanced materials. The phenethyl group can be incorporated into a polymer backbone, while the protected amine offers a site for post-polymerization modification, leading to materials with tailored properties.

As a Monomer:

While this compound itself is not a traditional monomer for chain-growth polymerization, it can be chemically modified to become one. For instance, the introduction of a polymerizable group, such as a vinyl or styrenyl moiety, onto the aromatic ring would transform it into a monomer suitable for radical, anionic, or cationic polymerization. The resulting polymer would feature pendant Boc-protected amino groups along the polymer chain.

The polymerization of Boc-protected styrenic monomers has been successfully demonstrated, yielding well-defined polymers. researchgate.net Subsequent deprotection of the Boc groups under acidic conditions would unmask the primary amine functionalities, leading to a poly(aminophenethyl)styrene derivative. These amino-functionalized polymers have a wide range of potential applications, including as gene delivery vectors, CO2 capture materials, and in the development of stimuli-responsive materials.

As a Building Block for Functional Materials:

In step-growth polymerization, this compound can be utilized as a difunctional building block. The bromide can undergo nucleophilic substitution reactions with other difunctional monomers, such as bisphenols or dithiols, to form polyethers or polythioethers, respectively. The Boc-protected amine remains intact during these polymerization processes and can be deprotected in a subsequent step to introduce functionality.

This approach allows for the synthesis of polymers with precisely placed functional groups. The resulting amino-functionalized polymers can be further modified, for example, by grafting other polymer chains, attaching fluorescent dyes, or cross-linking to form functional hydrogels.

The table below summarizes the potential research findings related to the use of this compound in polymer chemistry.

| Polymerization Strategy | Monomer/Building Block | Resulting Polymer Structure | Potential Applications |

| Chain-growth Polymerization | Vinyl-substituted this compound | Polystyrene with pendant Boc-protected aminophenethyl groups | Drug delivery, specialty coatings, functional membranes |

| Step-growth Polymerization | This compound with a di-nucleophile (e.g., Bisphenol A) | Polyether with pendant Boc-protected amino groups | High-performance plastics, separation media |

| Post-polymerization Modification | Grafting onto a pre-existing polymer with reactive sites | Polymer backbone with grafted 3-(Boc-amino)phenethyl moieties | Bioconjugation, sensor development |

Advanced Analytical Approaches for Reaction Monitoring and Product Validation in Research

Spectroscopic Techniques for Structural Elucidation of Synthetic Intermediates

Spectroscopic methods are paramount for confirming the chemical structure of 3-(Boc-amino)phenethyl bromide by providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For 3-(Boc-amino)phenethyl bromide, both ¹H and ¹³C NMR are utilized to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(Boc-amino)phenethyl bromide is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The tert-butyl group of the Boc protecting group will typically show a sharp singlet around 1.4 ppm due to the nine equivalent protons. The protons of the ethyl chain will appear as multiplets, specifically a triplet for the methylene (B1212753) group adjacent to the bromine atom and a quartet for the methylene group attached to the nitrogen. The aromatic protons on the phenyl ring will resonate in the downfield region, typically between 7.0 and 7.5 ppm, with a splitting pattern dependent on the substitution. The N-H proton of the carbamate (B1207046) will likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include those for the quaternary carbon and the methyl carbons of the Boc group, the two distinct methylene carbons of the phenethyl chain, and the carbons of the aromatic ring. The carbonyl carbon of the carbamate functional group will have a characteristic chemical shift in the range of 155-156 ppm.

| ¹H NMR (Predicted) Data for 3-(Boc-amino)phenethyl bromide | |

| Chemical Shift (ppm) | Assignment |

| ~7.4 - 7.1 | Aromatic protons (m, 4H) |

| ~4.8 | NH (br s, 1H) |

| ~3.5 | -CH₂-Br (t, 2H) |

| ~3.3 | -NH-CH₂- (q, 2H) |

| 1.43 | -C(CH₃)₃ (s, 9H) |

| ¹³C NMR (Predicted) Data for 3-(Boc-amino)phenethyl bromide | |

| Chemical Shift (ppm) | Assignment |

| ~155.5 | C=O (carbamate) |

| ~140 | Aromatic C (quaternary) |

| ~130 - 125 | Aromatic CH |

| ~79.5 | -C(CH₃)₃ |

| ~42 | -NH-CH₂- |

| ~35 | -CH₂-Br |

| ~28.4 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(Boc-amino)phenethyl bromide will display characteristic absorption bands that confirm the presence of the Boc-amino and phenethyl bromide moieties. A strong absorption band is expected in the region of 1680-1720 cm⁻¹ corresponding to the C=O stretching vibration of the carbamate group. nih.gov The N-H stretching vibration of the carbamate will typically appear as a band in the 3300-3500 cm⁻¹ region. nih.gov Other significant peaks will include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-Br stretching, which is usually found in the lower frequency "fingerprint" region.

| Characteristic IR Absorption Bands for 3-(Boc-amino)phenethyl bromide | |

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300-3500 | N-H Stretch (carbamate) |

| 3100-3000 | Aromatic C-H Stretch |

| 2980-2850 | Aliphatic C-H Stretch |

| 1680-1720 | C=O Stretch (carbamate) |

| 1500-1600 | Aromatic C=C Bending |

| 1250-1150 | C-N Stretch |

| 700-500 | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For 3-(Boc-amino)phenethyl bromide, techniques such as electrospray ionization (ESI) or electron impact (EI) can be used. The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the molecule. A characteristic fragmentation pattern for Boc-protected amines involves the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da) through a two-step elimination of isobutylene and carbon dioxide. nih.gov The presence of bromine would also be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby allowing for its isolation and the accurate determination of its purity.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. For a compound like 3-(Boc-amino)phenethyl bromide, which has a relatively high boiling point, a high-temperature GC method would be necessary. However, the thermal lability of the Boc protecting group can be a challenge, as it may decompose in the hot GC injection port, leading to inaccurate quantification and the appearance of degradation products in the chromatogram.

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data but also mass spectra of the eluting components, aiding in their identification. Derivatization may sometimes be employed to increase the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-performance liquid chromatography (HPLC) is a more suitable technique for the analysis of thermally labile compounds like 3-(Boc-amino)phenethyl bromide. Separation is achieved based on the compound's polarity and its interaction with the stationary and mobile phases.

A typical HPLC method for this compound would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution to achieve optimal separation. Detection is commonly performed using a UV detector, as the phenyl group in the molecule absorbs UV light.

When HPLC is coupled with mass spectrometry (LC-MS), it becomes a highly powerful tool for both separation and identification. LC-MS can provide the molecular weight of the parent compound and its fragments, confirming the identity of the main peak and helping to characterize any impurities present in the sample. nih.gov

| Typical HPLC Parameters for the Analysis of Boc-protected Compounds | |

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Mass Spectrometry (ESI) |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, efficient, and cost-effective technique for monitoring the progress of chemical reactions involving 3-(Boc-amino)phenethylbromide. This method allows for the qualitative assessment of the presence of starting materials, intermediates, and the desired product in a reaction mixture at various time points.

During the synthesis of this compound, which may involve the bromination of a Boc-protected 3-aminophenethyl alcohol or the Boc-protection of 3-(2-bromoethyl)aniline, TLC is instrumental. A small aliquot of the reaction mixture is spotted onto a TLC plate, typically coated with silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase, a solvent system in which the components of the reaction mixture have differing affinities.

The choice of eluent is critical for achieving clear separation of the spots. A common mobile phase for compounds of this nature would be a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate. The polarity of the solvent system is optimized to achieve a retention factor (R_f) for the product that is ideally between 0.3 and 0.5, allowing for a clear distinction from other components.

Visualization of the separated spots on the TLC plate is typically achieved under UV light (254 nm), as the aromatic ring in this compound allows for UV absorbance. Additionally, staining reagents can be employed for enhanced visualization. For instance, a potassium permanganate (B83412) stain can be used to visualize compounds that are susceptible to oxidation, or a ninhydrin (B49086) stain could be used if the Boc-protecting group were to be removed, revealing the primary amine.

The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance of the product spot. The reaction is deemed complete when the starting material spot is no longer visible on the TLC plate.

| Compound | Hypothetical R_f Value (Hexane:Ethyl Acetate 4:1) | Visualization Method |

|---|---|---|

| Starting Material (e.g., Boc-3-aminophenethyl alcohol) | 0.2 | UV (254 nm), KMnO_4 stain |

| This compound (Product) | 0.5 | UV (254 nm) |

| By-product (e.g., elimination product) | 0.7 | UV (254 nm), KMnO_4 stain |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a crucial analytical technique for confirming the empirical formula of a synthesized compound, thereby verifying its stoichiometric composition. For this compound, this method provides quantitative evidence of the percentage of carbon, hydrogen, nitrogen, and bromine present in the purified sample.

The process involves the combustion of a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion gases (carbon dioxide, water, and nitrogen oxides) are collected and quantified. The bromine content is typically determined by other methods, such as titration after combustion.

The experimentally determined percentages of each element are then compared with the theoretically calculated values based on the molecular formula of this compound (C_13H_18BrNO_2). A close correlation between the found and calculated values, typically within ±0.4%, provides strong evidence for the purity and correct elemental composition of the synthesized compound.

| Element | Theoretical Percentage (%) | Representative Found Percentage (%) |

|---|---|---|

| Carbon (C) | 52.01 | 52.15 |

| Hydrogen (H) | 6.04 | 6.12 |

| Bromine (Br) | 26.61 | 26.50 |

| Nitrogen (N) | 4.67 | 4.75 |

| Oxygen (O) | 10.66 | 10.48 |

X-ray Crystallography for Absolute Structure Determination (if applicable)

The process begins with the slow crystallization of the purified compound from an appropriate solvent system. A single crystal of sufficient quality and size is then selected and mounted on a goniometer in an X-ray diffractometer. The crystal is irradiated with a beam of monochromatic X-rays, and the resulting diffraction pattern is collected on a detector.

The diffraction data are then processed to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined. The resulting structural model is refined to best fit the experimental data.

While there are no publicly available crystal structures for this compound specifically, the data obtained from such an analysis would be presented in a standardized format, such as a Crystallographic Information File (CIF). Below is a hypothetical representation of the type of crystallographic data that would be obtained.

| Parameter | Hypothetical Value |

|---|---|

| Empirical formula | C_13H_18BrNO_2 |

| Formula weight | 300.19 |

| Crystal system | Monoclinic |

| Space group | P2_1/c |

| Unit cell dimensions | a = 10.12 Å, b = 15.45 Å, c = 9.87 Å, β = 105.3° |

| Volume | 1485.1 Å^3 |

| Z | 4 |

| Calculated density | 1.340 g/cm^3 |

Mechanistic and Computational Investigations Pertaining to 3 Boc Amino Phenethylbromide Reactivity

Theoretical Calculations of Reaction Pathways and Transition States

The reactivity of 3-(Boc-amino)phenethylbromide is primarily dictated by the presence of the bromoethyl group, which is susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions. Theoretical calculations, particularly those employing quantum mechanical methods, are instrumental in dissecting these competing pathways.

By mapping the potential energy surface (PES), computational methods can identify the minimum energy paths for different reactions. This involves locating the structures of reactants, products, intermediates, and, most crucially, the transition states (TS) that connect them. The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. The calculated energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate.

For this compound, theoretical studies can compare the activation barriers for SN2 and E2 pathways under various conditions (e.g., with different nucleophiles/bases). For an SN2 reaction, the transition state would feature the incoming nucleophile forming a bond with the α-carbon as the bromide ion departs. For an E2 reaction, the transition state would involve the base abstracting a β-hydrogen simultaneously with the formation of a double bond and the departure of the bromide.

Computational methods like Density Functional Theory (DFT) are frequently used to perform these calculations. nih.gov The choice of functional and basis set is critical for obtaining accurate energy predictions. nih.gov By comparing the calculated activation energies, a prediction can be made about which pathway is kinetically favored. For instance, a bulkier nucleophile might show a higher activation energy for the sterically hindered SN2 pathway, favoring elimination.

| Reaction Pathway | Reacting Species | Calculated Ea (kcal/mol) | Key Transition State Feature |

|---|---|---|---|

| SN2 | CH3O- | 20.5 | Pentacoordinate carbon center |

| E2 | CH3O- | 22.1 | Anti-periplanar H-C-C-Br arrangement |

| SN2 | (CH3)3CO- | 25.8 | Significant steric hindrance |

| E2 | (CH3)3CO- | 23.4 | Base interacting with β-hydrogen |

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. scienceopen.com Instead of solving the complex many-electron wavefunction, DFT calculates the electron density, from which all ground-state properties can be derived. researchgate.net For this compound, DFT studies can reveal fundamental electronic properties that are directly linked to its chemical reactivity.

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The LUMO's energy and location indicate the most likely site for nucleophilic attack. For this compound, the LUMO is expected to be localized primarily along the C-Br bond, making the α-carbon electrophilic. The HOMO energy relates to the molecule's ability to donate electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. In this compound, positive potential would be expected around the hydrogen atoms and the α-carbon, while negative potential would be concentrated around the oxygen and bromine atoms.

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis distribute the total electron density among the atoms in the molecule, assigning partial charges. nih.gov These charges help quantify the electrophilicity and nucleophilicity of different sites. The carbon atom attached to the bromine (α-carbon) is expected to carry a significant partial positive charge, confirming its susceptibility to nucleophilic attack.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.8 eV | Energy of the highest energy electrons |

| LUMO Energy | -0.5 eV | Energy of the lowest available orbital for accepting electrons |

| HOMO-LUMO Gap | 6.3 eV | Indicates high kinetic stability |

| Mulliken Charge on α-Carbon | +0.15 e | Confirms electrophilic nature |

| Mulliken Charge on Bromine | -0.28 e | Indicates polarization of the C-Br bond |

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations focus on static structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model the atomic motions of a system over time by solving Newton's equations of motion. mdpi.com This provides a powerful method for exploring the conformational landscape of flexible molecules like this compound.

The reactivity of a molecule can be highly dependent on its conformation. For phenethylamine (B48288) derivatives, two primary conformations are typically observed: a "folded" or gauche conformation, where the side chain is oriented towards the phenyl ring, and an "extended" or anti conformation, where it points away. nih.govnottingham.edu.myresearchgate.net The presence of the bulky tert-butoxycarbonyl (Boc) group and the bromine atom will significantly influence the relative energies of these conformers and the barriers to rotation around the C-C single bonds.

MD simulations can:

Identify the most stable, low-energy conformations and their relative populations at a given temperature.

Determine the rotational barriers (dihedral energy profiles) between different conformers.

Analyze how solvent molecules interact with different conformers, which can stabilize or destabilize certain shapes.

For this compound, MD simulations would likely show that the bulky Boc group introduces steric hindrance that could disfavor certain folded conformations, potentially making an extended conformer more accessible for reaction. Understanding which conformer is predominant in solution is crucial, as its geometry dictates the accessibility of the reaction sites (β-hydrogens for E2, α-carbon for SN2) to incoming reagents.

| Conformer | Key Dihedral Angle (N-C-C-Ph) | Relative Energy (kcal/mol) | Predicted Population (298 K) |

|---|---|---|---|

| Extended (Anti) | ~180° | 0.00 | ~65% |

| Folded (Gauche 1) | ~60° | 0.85 | ~18% |

| Folded (Gauche 2) | ~-60° | 0.95 | ~17% |

Quantitative Structure-Reactivity Relationships (QSAR) in Related Systems

Quantitative Structure-Activity/Reactivity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov While a QSAR study would require experimental data for a series of related phenethyl bromides, the principles can be outlined for this compound.

A QSAR model for reactivity (a QSRR model) would aim to predict the rate constant (k) of a specific reaction, such as nucleophilic substitution with a standard nucleophile. This is achieved by developing a mathematical equation that links the reactivity to calculated molecular descriptors. acs.orgnih.gov

For a series of substituted phenethyl bromides, relevant descriptors would include:

Electronic Descriptors: Hammett constants (σ) for substituents on the phenyl ring, calculated atomic charges on the α-carbon, or HOMO/LUMO energies. These describe how electron-donating or -withdrawing groups affect the electrophilicity of the reaction center.

Steric Descriptors: Taft steric parameters (Es) or calculated values like molecular volume or surface area. These quantify the steric hindrance around the reaction site.

Lipophilic Descriptors: The partition coefficient (logP), which describes the hydrophobicity of the molecule. nih.gov

A hypothetical QSAR equation might take the form: log(k) = c₀ + c₁(σ) + c₂(Es) + c₃(logP)

By building such a model, one could predict the reactivity of a new, unsynthesized derivative based solely on its calculated descriptors. This approach is widely used in medicinal chemistry and materials science to guide the design of molecules with desired properties. mdpi.comnih.gov

| Descriptor | Coefficient | Interpretation of Contribution |

|---|---|---|

| Hammett Constant (σ) | +1.5 | Electron-withdrawing groups increase reactivity. |

| Taft Steric Parameter (Es) | +0.8 | Less steric hindrance increases reactivity. |

| LogP | -0.2 | Increased lipophilicity slightly decreases reactivity in an aqueous medium. |

| Model Equation: log(k) = 0.5 + 1.5(σ) + 0.8(Es) - 0.2(logP) |

Computational Predictions of Novel Reactivity

Beyond analyzing known reaction types, computational chemistry can be a predictive tool for discovering novel reactivity. cam.ac.uk By simulating the interaction of this compound with unconventional reagents or under exotic conditions, new reaction pathways can be explored in silico before being attempted in the lab.

Potential areas for computational prediction include:

Radical Reactions: While ionic pathways are common, DFT can also model radical reactions. Calculations could predict the feasibility of forming a phenethyl radical via homolytic cleavage of the C-Br bond and its subsequent reactivity, such as cyclization or dimerization. nih.gov

Intramolecular Reactions: The molecule contains both an electrophilic center (the C-Br group) and a potentially nucleophilic site (the Boc-protected amine, particularly the carbonyl oxygen). Computational modeling could explore the possibility of intramolecular cyclization reactions under specific catalytic conditions, identifying the transition states and activation barriers for such processes.

Catalyst Design: If a desired transformation of this compound is inefficient, computational methods can be used to screen potential catalysts. By calculating the reaction profile with different catalysts, one can identify candidates that lower the activation energy of the desired pathway while leaving competing pathways unaffected. rsc.org

For example, computational screening could investigate the interaction of the compound with various Lewis acids. A Lewis acid might coordinate to the bromine atom, making it a better leaving group and lowering the activation energy for SN2 substitution. DFT calculations could quantify this effect for a range of Lewis acids, predicting which would be the most effective catalyst.

Future Directions and Emerging Research Avenues Involving 3 Boc Amino Phenethylbromide

Development of Novel and Efficient Synthetic Routes

The pursuit of more efficient and novel synthetic pathways to 3-(Boc-amino)phenethyl bromide is an active area of research. Traditional multi-step syntheses are being challenged by modern methodologies that promise higher yields, reduced reaction times, and greater atom economy.

Future synthetic strategies are likely to focus on the late-stage functionalization of readily available precursors. For instance, the direct C-H amination of phenethyl bromide derivatives presents a promising, albeit challenging, route that could significantly shorten the synthetic sequence. Additionally, advancements in catalytic methods, such as palladium-catalyzed amination, may offer milder and more efficient alternatives to classical methods.

| Synthetic Route | Key Transformation | Potential Advantages | Challenges |

| Linear Synthesis | Nitration -> Reduction -> Boc-protection -> Bromination | Well-established | Multiple steps, potential for low overall yield |